Folate sodium
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Overview
Description
A member of the vitamin B family that stimulates the hematopoietic system. It is present in the liver and kidney and is found in mushrooms, spinach, yeast, green leaves, and grasses (POACEAE). Folic acid is used in the treatment and prevention of folate deficiencies and megaloblastic anemia.
Mechanism of Action
Folic acid, as it is biochemically inactive, is converted to tetrahydrofolic acid and methyltetrahydrofolate by dihydrofolate reductase (DHFR). These folic acid congeners are transported across cells by receptor-mediated endocytosis where they are needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate. Using vitamin B12 as a cofactor, folic acid can normalize high homocysteine levels by remethylation of homocysteine to methionine via methionine synthetase.
Folic acid, after conversion to tetrahydrofolic acid, is necessary for normal erythropoiesis, synthesis of purine and thymidylates, metabolism of amino acids such as glycine and methionine, and the metabolism of histidine.
The principal biochemical function of folates is the mediation of one-carbon transfer reactions. 5-Methyltetrahydrofolate donates a methyl group to homocystine, in the conversion of homocystine to L-methionine. ... 5,10-Methyltetrahydrofolate is regenerated from tetrahydrofolate via the enzyme serine hydroxymethyltransferase, a reaction, which in addition to producing 5,10-methyltetrahydrofolate, yields glycine. ... 5,10-methyltetrahydrofolate, supplies the one carbon group for the methylation of deoxyuridylic acid to form the DNA precursor thymidylic acid. This reaction is catalyzed by thymidylate synthase and the folate product of the reaction is dihydrofolate. Dihydrofolate is converted to tetrahydrofolate via the enzyme dihydrofolate reductase ...
Properties
CAS No. |
6484-89-5 |
---|---|
Molecular Formula |
C19H18N7NaO6 |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
sodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C19H19N7O6.Na/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);/q;+1/p-1/t12-;/m0./s1 |
InChI Key |
ZTYOEHTVHXWFJT-YDALLXLXSA-M |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+] |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+] |
Appearance |
Solid powder |
Color/Form |
Yellowish-orange crystals; extremely thin platelets (elongated @ 2 ends) from hot water |
melting_point |
482 °F (decomposes) (NTP, 1992) 250 °C |
physical_description |
Folic acid appears as odorless orange-yellow needles or platelets. Darkens and chars from approximately 482 °F. Yellowish-orange solid; [Merck Index] Yellow solid; [Sigma-Aldrich MSDS] Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
36653-55-1 (mono-potassium salt) 6484-89-5 (mono-hydrochloride salt) |
shelf_life |
>3 years if stored properly |
solubility |
Almost insoluble (NTP, 1992) Slightly sol in methanol, less in ethanol and butanol; insol in acetone, chloroform, ether, benzene; relatively sol in acetic acid, phenol, pyridine, and in soln of alkali hydroxides and carbonates. Soluble in hot dil HCl and H2SO4. In water, 1.6 mg/L at 25 °C; soluble up to about 1% in boiling water 0.0016 mg/mL |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Folate sodium; Folvite sodium; Folic acid, monosodium salt; |
vapor_pressure |
6.2X10-20 mm Hg at 25 °C /Estimated/ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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